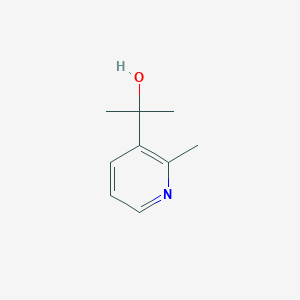

2-(2-Methylpyridin-3-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methylpyridin-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

2-(2-Methylpyridin-3-yl)propan-2-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic compounds, particularly those involving heterocycles. The compound's structure allows it to participate in multiple reactions, including Friedel-Crafts acylation and alkylation processes, which are essential for creating more intricate molecular architectures .

Reactivity Studies

The compound has been studied for its reactivity with electrophiles and nucleophiles. For instance, it can undergo oxidation to yield ketones or aldehydes or be reduced to form amines or alcohols, showcasing its versatility in synthetic pathways .

| Reaction Type | Product Type | Example Reaction Conditions |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Reaction with oxidizing agents under controlled conditions |

| Reduction | Alcohols/Amines | Treatment with reducing agents like lithium aluminum hydride |

| Alkylation | Alkylated Derivatives | Friedel-Crafts reaction conditions involving Lewis acids |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity

A notable case study investigated the compound's effects on MDA-MB-231 breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment. The study highlighted the need for further investigation into the mechanisms of action and efficacy in vivo.

Medicinal Applications

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development aimed at treating various diseases. Ongoing research focuses on optimizing its pharmacological properties and understanding its mechanism of action .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or receptors that play a critical role in disease progression. Detailed studies are necessary to elucidate these pathways fully and assess the compound's therapeutic potential .

Propriétés

Formule moléculaire |

C9H13NO |

|---|---|

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

2-(2-methylpyridin-3-yl)propan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-7-8(9(2,3)11)5-4-6-10-7/h4-6,11H,1-3H3 |

Clé InChI |

CKYWEENYFPFEDK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=N1)C(C)(C)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.